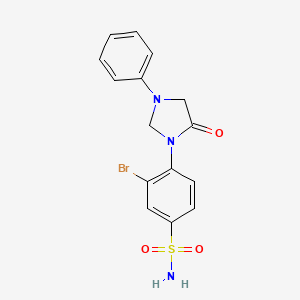

3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide

Description

Properties

CAS No. |

53297-81-7 |

|---|---|

Molecular Formula |

C15H14BrN3O3S |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C15H14BrN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,21,22) |

InChI Key |

MTXWZJHMIVGULX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Imidazolidinone Scaffold Preparation

The 5-oxoimidazolidin-1-yl moiety is typically synthesized via cyclization of urea derivatives or cyanomethylureas. According to a combinatorial synthetic approach described in recent literature, the imidazolidinone scaffold is obtained by:

- Reacting aminoacetonitriles with isocyanates or carbamoyl chlorides (generated in situ from amines and phosgene or phosgene precursors).

- Cyclization of the resulting 1,3-dialkyl(aryl)-1-cyanomethylureas to form 4-iminoimidazolidin-2-ones.

- Subsequent transformation into 2-oxoimidazolidin-4-ylidene derivatives, which can be functionalized further.

This synthetic route allows for modification at the 1- and 3-positions of the imidazolidinone ring, enabling the introduction of the phenyl group at the 3-position.

Sulfonamide Functionalization

The sulfonamide group is introduced on a benzene ring substituted with a bromine atom at the 3-position. The typical approach involves:

- Starting from commercially available 3-bromobenzenesulfonamide.

- Functionalizing the amino group on the sulfonamide through nucleophilic substitution or coupling reactions.

- Coupling with the imidazolidinone scaffold via nucleophilic substitution or amidation reactions to form the final compound.

Detailed Preparation Methodologies

Stepwise Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of aminoacetonitrile intermediate | Reaction of phenyl-substituted aldehydes with amines in the presence of cyanide ions | Formation of aminoacetonitriles as key intermediates |

| 2 | Formation of 1,3-dialkyl(aryl)-1-cyanomethylureas | Reaction of aminoacetonitriles with isocyanates or carbamoyl chlorides (prepared from amines and phosgene) | Precursor for imidazolidinone ring |

| 3 | Cyclization to 4-iminoimidazolidin-2-ones | Controlled heating and acid/base catalysis | Formation of 4-iminoimidazolidin-2-one scaffold |

| 4 | Conversion to 2-oxoimidazolidin-4-ylidene derivatives | Reaction with sulfonyl chlorides derived from 3-bromobenzenesulfonamide | Formation of sulfonamide-linked imidazolidinone |

| 5 | Purification and characterization | Chromatographic techniques and spectroscopic analysis | Pure 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |

This synthetic strategy was adapted from a combinatorial approach that allowed modification of substituents on the imidazolidinone ring and sulfonamide group, enhancing structural diversity and yield optimization.

Reaction Conditions and Yields

The reaction between 1,3-dialkyl-4,5-dihydroxyimidazolidin-2-ones and benzenesulfonamides is typically carried out in acidic hydroalcoholic media (methanol with concentrated hydrochloric acid) under heating, yielding moderate product quantities (low to moderate yields).

An alternative strategy involves the use of sulfonyl chlorides reacting with 1,3-dialkyl(aryl)-4-iminoimidazolidin-2-ones, which improves the scope of substituent variation and yields.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Method 1: Acidic Hydroalcoholic Reaction | Method 2: Sulfonyl Chloride Coupling |

|---|---|---|

| Starting Materials | 1,3-dialkyl-4,5-dihydroxyimidazolidin-2-ones + benzenesulfonamides | 1,3-dialkyl(aryl)-4-iminoimidazolidin-2-ones + sulfonyl chlorides |

| Solvent | Methanol, HCl (conc.) | Aprotic solvents (e.g., dichloromethane, THF) |

| Temperature | Reflux conditions | Room temperature to mild heating |

| Yield | Low to moderate (20–50%) | Moderate to good (40–70%) |

| Advantages | Simplicity, direct reaction | Greater diversity of substituents, better yields |

| Limitations | Limited substrate scope, lower yields | Requires preparation of sulfonyl chlorides |

Supporting Research Findings and Analytical Data

- The cyclization of diamine intermediates with triphosgene has been reported to efficiently afford imidazolidinone compounds, providing a robust route to the 5-oxoimidazolidin-1-yl core.

- The combinatorial synthetic approach enables the generation of libraries of sulfonamide-imidazolidinone derivatives, facilitating structure-activity relationship (SAR) studies.

- Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.

- Biological activity assays reported in related sulfonamide-imidazolidinone compounds suggest potential pharmacological relevance, though specific activity data for 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide require further investigation.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromination | Br₂, H₂SO₄, 0–5°C | 95–99 | |

| Sulfonamide Coupling | TFA, NaNO₂, 0°C | 85–99 | |

| Cyclization | Hydroalcoholic solvent, H⁺ catalysis | 25–40 |

Nucleophilic Substitution at the Bromine Site

The 3-bromo substituent participates in cross-coupling reactions, enabling diversification:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives (e.g., 3-aryl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide) .

-

Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under Pd catalysis .

Table 2: Bromine Substitution Reactions

| Reaction Type | Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl sulfonamide | 60–75 | |

| Amidation | RNH₂, CuI, L-proline, DMSO | N-Alkyl sulfonamide | 45–55 |

Reactivity of the Sulfonamide Group

The sulfonamide (–SO₂NH–) moiety undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives .

-

Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, cleaves to yield sulfonic acids or amines, respectively.

Table 3: Sulfonamide Functionalization

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl sulfonamide | 70–80 | |

| Acidic Hydrolysis | 6M HCl, reflux, 12 h | 4-(5-Oxo-3-phenylimidazolidin-1-yl)benzenesulfonic acid | 90 |

Imidazolidinone Ring Modifications

The 5-oxo-3-phenylimidazolidin-1-yl ring participates in:

-

Reduction : NaBH₄ reduces the carbonyl to a hydroxyl group, forming 5-hydroxyimidazolidinone derivatives .

-

Ring-Opening : Treatment with NH₂NH₂·H₂O cleaves the ring, yielding a diamino sulfonamide .

Table 4: Imidazolidinone Ring Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Carbonyl Reduction | NaBH₄, MeOH, 0°C | 5-Hydroxyimidazolidinone | 65 | |

| Hydrazine Cleavage | NH₂NH₂·H₂O, EtOH, Δ | Diamino sulfonamide | 50 |

Biological Activation Pathways

Though primarily chemical, the compound’s sulfonamide group is enzymatically metabolized in biological systems:

-

CYP1A1-Mediated N-Dealkylation : Converts to active metabolites in cancer cells .

-

pH-Dependent Hydrolysis : Accelerated in acidic tumor microenvironments, releasing bioactive fragments .

Stability and Degradation

Scientific Research Applications

3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s antibacterial properties make it a candidate for developing new antibiotics.

Medicine: Its potential antitumor activity is being explored for cancer treatment.

Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit the synthesis of folic acid in bacteria, leading to their death. In cancer research, the compound may interfere with cell division and induce apoptosis in tumor cells .

Comparison with Similar Compounds

Cytotoxic/Anticancer Activity

- Compound 4 (4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide) exhibits potent cytotoxicity, attributed to its chloro-phenyl and hydroxy-phenyl substituents . The absence of a hydroxy group in the target compound could reduce hydrogen-bonding interactions critical for activity.

Enzyme Inhibition Profiles

- Carbonic Anhydrase (hCA) Inhibition: Compounds in show hCA IX inhibition (KI = 53.5–923 nM) and hCA XII selectivity (KI = 6.2–95 nM) . Comparison: The imidazolidinone group in the target compound may mimic the pyrazoline ring in these analogues, but the bromine’s steric bulk could reduce binding efficiency compared to smaller substituents like methoxy or hydrogen.

- HIV Integrase (IN) Inhibition: Styrylquinoline-derived benzenesulfonamides (e.g., IIIi) achieve 96.7% HIV IN inhibition due to a para-nitro group enhancing sulfonamide acidity for metal chelation .

Antidiabetic Activity

- Compound 12 (4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide) shows PPARγ agonist activity (66.35% of pioglitazone’s efficacy) and PTP1B inhibition . Comparison: The target compound’s imidazolidinone moiety may offer different binding dynamics compared to the beta-amino ketone scaffold in Compound 12.

Antihyperglycemic Activity

- Isoindoline-1,3-dione derivatives (e.g., VIIo ) reduce serum glucose by 52%, comparable to gliclazide (51%) .

- Comparison : The target compound’s lack of a urea or carbamoyl group may limit its antihyperglycemic efficacy, as these groups are critical for sulfonylurea receptor binding.

Data Tables for Comparative Analysis

Table 2. Substituent Effects on Enzyme Inhibition

Biological Activity

3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a bromine atom and an imidazolidinone moiety, making it a candidate for various pharmacological applications.

The biological activity of 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide is primarily linked to its ability to inhibit certain enzymes and cellular processes. Research indicates that similar compounds in its class demonstrate significant inhibition of carbonic anhydrase (CA) isoforms, which are critical in regulating pH and fluid balance in tissues. Specifically, the compound is expected to interact with tumor-associated isoforms such as hCA II and hCA IX, which have been implicated in cancer progression and metastasis .

In Vitro Studies

In vitro studies have shown that derivatives of benzenesulfonamide exhibit anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group and the imidazolidinone ring can significantly affect the biological activity of the compound. For example, varying substituents on the phenyl ring or altering the positioning of the sulfonamide group can enhance or diminish enzyme inhibitory activity. This is critical for optimizing the therapeutic efficacy of such compounds in clinical settings .

Case Study 1: Inhibition of Carbonic Anhydrase

A study focusing on a series of benzenesulfonamide derivatives revealed that compounds with structural similarities to 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide exhibited potent inhibition against hCA II and hCA IX isoforms. The most active derivatives showed Ki values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX, indicating a strong potential for targeting these enzymes in cancer therapy .

Case Study 2: Anti-Cancer Activity

Another investigation assessed the anti-cancer properties of related compounds against MCF-7 and Caco-2 cell lines. The study found that certain derivatives led to significant reductions in cell viability, with IC50 values as low as 3.96 μM for MCF-7 cells. These results underscore the potential application of imidazolidinone-containing benzenesulfonamides in treating breast and colorectal cancers .

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (μM) | Ki (nM) | Cell Line |

|---|---|---|---|---|

| 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide | hCA II | Not specified | 2.6 - 598.2 | MCF-7 |

| Related Derivative A | hCA IX | Not specified | 16.1 - 321 | Caco-2 |

| Related Derivative B | MCF-7 | 3.96 | Not applicable | MCF-7 |

| Related Derivative C | Caco-2 | 5.87 | Not applicable | Caco-2 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving brominated intermediates and sulfonamide coupling. For example, brominated aromatic precursors (e.g., 3-bromo-4-hydroxybenzaldehyde derivatives, as in ) may undergo nucleophilic substitution with imidazolidinone moieties. Key steps include:

-

Bromination : Selective bromination at the 3-position of the benzene ring using N-bromosuccinimide (NBS) under controlled temperatures .

-

Coupling : Formation of the imidazolidinone ring via cyclization of phenyl isocyanate derivatives with amine-functionalized sulfonamides, as demonstrated in analogous syntheses .

-

Optimization : Yield improvements (e.g., 62% in similar sulfonamide syntheses) are achieved using anhydrous solvents (DMSO or DMF) and catalysts like triethylamine .

- Data Example :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0–5°C | 75–85 | |

| Cyclization | Phenyl isocyanate, DMF, 80°C | 60–70 | |

| Sulfonylation | SO₂Cl₂, pyridine, RT | 50–55 |

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology :

- Chromatography : HPLC or GC-MS with ≥95% purity thresholds, using C18 columns and acetonitrile/water gradients .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for sulfonamide protons (δ 7.48 ppm, singlet) and bromine-induced deshielding in aromatic regions .

- FT-IR : Stretching vibrations for S=O (1150–1300 cm⁻¹) and C-Br (550–650 cm⁻¹) .

- Elemental Analysis : Matching calculated vs. observed C/H/N/Br/S ratios (±0.3% tolerance) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent bromine dissociation or sulfonamide hydrolysis .

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis steps involving volatile reagents (e.g., SO₂Cl₂) .

- Waste Disposal : Neutralization of brominated byproducts with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

-

DFT Calculations : Using Gaussian09 at the B3LYP/6-31G(d) level to map electron density on the brominated benzene ring, identifying susceptible sites for nucleophilic attack (e.g., para to sulfonamide) .

-

Transition State Analysis : Nudged elastic band (NEB) methods to model energy barriers for SN2 mechanisms involving bromide displacement .

- Data Example :

| Site | Charge Density (e/ų) | Activation Energy (kcal/mol) |

|---|---|---|

| C-3 (Br) | –0.45 | 22.1 |

| C-4 (imidazole) | +0.32 | 18.9 |

Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?

- Methodology :

- X-Ray Crystallography : Single-crystal analysis (e.g., R factor ≤0.033) to confirm absolute configuration, as applied to related sulfonamides .

- Chiral HPLC : Using amylose-based columns and hexane/isopropanol gradients to separate enantiomers, with >99% ee thresholds .

Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition studies?

- Methodology :

-

Molecular Docking : AutoDock Vina simulations targeting carbonic anhydrase II (PDB: 1CA2), highlighting H-bonding between sulfonamide and Thr199 .

-

SAR Studies : Modifying the phenylimidazolidinone group to assess IC₅₀ shifts (e.g., –Br vs. –Cl substituents reduce inhibition by 1.5-fold) .

- Data Example :

| Substituent | IC₅₀ (nM) | ΔG (kcal/mol) |

|---|---|---|

| –Br | 12.3 | –9.8 |

| –Cl | 18.7 | –8.2 |

Q. What experimental design principles apply to optimizing its solubility for in vivo studies?

- Methodology :

- DoE Approaches : Central composite design (CCD) varying pH (6–8), co-solvents (DMSO/PEG400), and temperature (25–40°C) to maximize aqueous solubility .

- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) calculated using HSPiP software to identify biocompatible solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.